![molecular formula C10H24Cl2N2O B2902499 {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864061-11-9](/img/structure/B2902499.png)
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride
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Overview
Description
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2O and its molecular weight is 259.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
It is known that this compound is a versatile material used in scientific research.
Result of Action
Its unique structure allows for diverse applications in scientific research.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The exact enzymes, proteins, and other biomolecules that {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride interacts with are yet to be identified.
Molecular Mechanism
It is known that piperidine derivatives can have a wide variety of biological activities
Biological Activity
The compound {4-[(2-methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride (CAS Number: 1864061-11-9) is a piperidine derivative with potential biological activities. Its structure includes a piperidine ring, which is known for various pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H24Cl2N2O
- Molecular Weight: 259.22 g/mol
- IUPAC Name: [4-(2-methylpropylamino)piperidin-4-yl]methanol dihydrochloride
- Appearance: Powder
Property | Value |
---|---|
Chemical Formula | C10H24Cl2N2O |
Molecular Weight | 259.22 |
IUPAC Name | [4-(2-methylpropylamino)piperidin-4-yl]methanol dihydrochloride |
PubChem CID | 121552608 |
Enzyme Inhibition
Research indicates that piperidine derivatives can act as enzyme inhibitors. For instance, compounds with similar structures have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The inhibitory activities are often quantified using IC50 values, providing insights into their potency .
Pharmacological Mechanisms
The pharmacological effects of piperidine derivatives are attributed to their ability to interact with various biological targets:
- AChE Inhibition : Compounds that inhibit AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.
- Urease Inhibition : By inhibiting urease, these compounds may reduce ammonia production in the body, which is beneficial in treating certain metabolic disorders.
Study on Related Piperidine Derivatives
A study evaluating multiple synthesized piperidine derivatives found that some exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM . This highlights the potential of piperidine derivatives in drug development for neurodegenerative diseases.
Antibacterial Screening
In another study focusing on the antibacterial activity of piperidine derivatives, several compounds were tested against a range of bacterial strains. The results indicated that while some compounds had strong activity against specific strains, others showed only weak to moderate effects. This variability underscores the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
[4-(2-methylpropylamino)piperidin-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-9(2)7-12-10(8-13)3-5-11-6-4-10;;/h9,11-13H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOUTNAQOMHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1(CCNCC1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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